Cas no 1093652-85-7 (4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1))

4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) is a synthetic organic compound featuring a piperidine core substituted with a cyclopropylmethoxymethyl group, presented as a hydrochloride salt. This structure enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The cyclopropyl moiety contributes to steric and electronic effects, potentially influencing biological activity or reactivity in synthetic pathways. The hydrochloride salt form ensures improved handling and storage characteristics. This compound is valuable as an intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological or metabolic pathways. Its well-defined composition supports reproducibility in research and industrial processes.
4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) structure
1093652-85-7 structure
Product Name:4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1)
CAS No:1093652-85-7
MF:C10H20ClNO
MW:205.724902153015
CID:1067518
PubChem ID:23722987
Update Time:2025-10-28

4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
    • 4-[(cyclopropylmethoxy)methyl]piperidine hydrochloride salt
    • AG-L-29749
    • ARONIS015745
    • CTK7F2191
    • SureCN796426
    • SCHEMBL796426
    • DTXSID90635820
    • 1093652-85-7
    • 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
    • AIFWPBDGHDFXGV-UHFFFAOYSA-N
    • 4-((Cyclopropylmethoxy)methyl)piperidinehydrochloride
    • AKOS005111348
    • 4-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
    • 4-(cyclopropylmethoxymethyl)piperidine;hydrochloride
    • 4-[(Cyclopropylmethoxy)methyl]piperidinehydrochloride
    • 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1)
    • Inchi: 1S/C10H19NO.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H
    • InChI Key: AIFWPBDGHDFXGV-UHFFFAOYSA-N
    • SMILES: Cl.O(CC1CCNCC1)CC1CC1

Computed Properties

  • Exact Mass: 205.1233420g/mol
  • Monoisotopic Mass: 205.1233420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) Pricemore >>

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Additional information on 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1)

Introduction to 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) and its Significance in Modern Chemical Research

4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1), with the CAS number 1093652-85-7, is a compound of considerable interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a cyclopropylmethyl group and a methoxy substituent, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The significance of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) lies in its potential as a building block for the synthesis of novel bioactive molecules. Piperidine derivatives have been extensively studied due to their role in various pharmacological targets, including G-protein coupled receptors (GPCRs), enzyme inhibitors, and neurotransmitter receptors. The incorporation of the cyclopropylmethyl group into the piperidine core enhances the metabolic stability and binding affinity of the compound, while the methoxy substituent introduces additional functionalization possibilities. These attributes make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of small-molecule modulators that can interact with complex biological pathways. 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) has been investigated as a potential lead compound for drugs targeting neurological disorders, such as depression and anxiety. Its structural motif is reminiscent of several FDA-approved medications that have shown efficacy in treating these conditions. The compound’s ability to modulate neurotransmitter activity makes it a promising candidate for further preclinical and clinical studies.

One of the most compelling aspects of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications through various organic reactions, such as nucleophilic substitution, alkylation, and cyclization. This flexibility enables chemists to explore different structural analogs and optimize pharmacokinetic properties. Recent advances in synthetic methodologies have further streamlined the preparation of this compound, making it more feasible for large-scale production and industrial applications.

The pharmacological profile of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) has been explored through both computational modeling and experimental studies. Computational approaches have been particularly useful in predicting binding interactions with biological targets, providing insights into potential drug-receptor affinities. These simulations have helped guide experimental efforts by identifying key structural features that contribute to biological activity. Experimental validation through radioligand binding assays and functional assays has corroborated these predictions, reinforcing the compound’s therapeutic potential.

Moreover, the compound’s solubility profile has been a focus of optimization efforts. Piperidine derivatives often exhibit limited water solubility, which can hinder their absorption and bioavailability. However, modifications such as salt formation can improve solubility without compromising efficacy. The hydrochloride salt form of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) enhances its water solubility while maintaining its pharmacological activity. This improvement is crucial for developing formulations that ensure better patient compliance and therapeutic outcomes.

The role of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) in drug discovery extends beyond its use as an intermediate or lead compound. It serves as a valuable tool for understanding structure-activity relationships (SAR) within the piperidine scaffold. By systematically varying substituents on the piperidine ring or introducing different functional groups, researchers can gain insights into how structural changes influence biological activity. This knowledge is essential for designing next-generation drugs with improved efficacy and reduced side effects.

Recent studies have also highlighted the potential applications of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) in combination therapies. The ability to develop drugs that act on multiple targets simultaneously has become increasingly important in treating complex diseases such as cancer and autoimmune disorders. By leveraging the unique properties of this compound, researchers are exploring synergistic approaches that could enhance therapeutic outcomes. These studies underscore the versatility of 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) as a tool in modern drug development.

The future prospects for 4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) are promising, with ongoing research aimed at expanding its applications across various therapeutic areas. Advances in biocatalysis and flow chemistry are expected to further streamline its synthesis, making it more cost-effective and scalable for industrial use. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into clinical trials.

In conclusion,4-(Cyclopropylmethoxy)methylpiperidine Hydrochloride (1:1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a versatile building block for drug discovery underscores its importance in addressing unmet medical needs. As research continues to uncover new possibilities for this compound,CAS no 1093652-85-7 will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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